molecular formula C8H7BrFNO B1382336 N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine CAS No. 912341-93-6

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Cat. No.: B1382336
CAS No.: 912341-93-6
M. Wt: 232.05 g/mol
InChI Key: LGKZFSKXZSIBJG-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C8H7BrFNO. It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and a hydroxylamine group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-bromo-2-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is unique due to its combination of bromine, fluorine, and hydroxylamine groups. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

(NE)-N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKZFSKXZSIBJG-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 3
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 4
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 5
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 6
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.